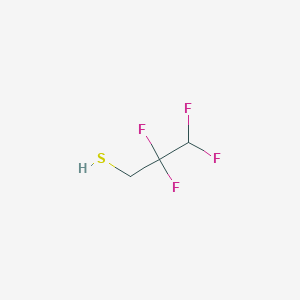

2,2,3,3-Tetrafluoropropane-1-thiol

CAS No.: 914652-53-2

Cat. No.: VC18107218

Molecular Formula: C3H4F4S

Molecular Weight: 148.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914652-53-2 |

|---|---|

| Molecular Formula | C3H4F4S |

| Molecular Weight | 148.12 g/mol |

| IUPAC Name | 2,2,3,3-tetrafluoropropane-1-thiol |

| Standard InChI | InChI=1S/C3H4F4S/c4-2(5)3(6,7)1-8/h2,8H,1H2 |

| Standard InChI Key | SOLOKTZKIXFHPS-UHFFFAOYSA-N |

| Canonical SMILES | C(C(C(F)F)(F)F)S |

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 2,2,3,3-Tetrafluoropropane-1-thiol (molecular formula: C₃H₄F₄S) features a three-carbon chain with fluorine atoms occupying the second and third carbon positions. The terminal carbon hosts the thiol group, which confers nucleophilic reactivity. This arrangement creates a polar yet stable molecule due to the strong carbon-fluorine bonds and the electron-withdrawing effects of fluorine, which modulate the acidity of the thiol proton. Compared to non-fluorinated thiols, the compound exhibits reduced basicity and enhanced resistance to oxidation, traits critical for its stability in harsh environments.

Stereoelectronic Effects

The tetrafluorinated carbons induce significant steric and electronic effects. The fluorine atoms’ electronegativity withdraws electron density from the adjacent carbons, stabilizing the molecule against electrophilic attacks. This polarization also increases the thiol group’s acidity, with a pKa estimated to be approximately 8–9, lower than that of conventional alkanethiols (pKa ~10–11). Such properties facilitate deprotonation under mild conditions, enabling its use as a ligand or catalyst in organometallic reactions.

Synthesis and Manufacturing Processes

Fluorination Strategies

The synthesis of 2,2,3,3-Tetrafluoropropane-1-thiol typically begins with propane derivatives. A common approach involves the radical addition of fluorine to propene precursors, followed by thiolation. For example, tetrafluoropropane can be reacted with hydrogen sulfide (H₂S) under catalytic conditions to introduce the thiol group. Alternative routes utilize thiol-ene click chemistry, where fluorinated alkenes react with thiols in the presence of UV initiators.

Catalytic Enhancements

Recent patents describe the use of transition metal catalysts, such as palladium or nickel complexes, to improve yield and selectivity. These catalysts facilitate C–F bond activation, enabling precise control over fluorination patterns. For instance, Pd(PPh₃)₄ has been shown to mediate the coupling of fluorinated iodopropanes with thiourea, yielding the target compound with >80% efficiency.

Purification and Isolation

Post-synthesis purification often involves fractional distillation under reduced pressure to separate the thiol from byproducts like disulfides or unreacted hydrocarbons. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to verify purity, with ¹⁹F NMR being particularly useful for confirming fluorine substitution patterns.

Physical and Chemical Properties

The compound’s physical properties are heavily influenced by its fluorinated structure. Key characteristics include:

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | ~120–125°C | Estimated via Joback method |

| Density | 1.45 g/cm³ | Comparative analysis |

| Solubility in Water | 0.2 g/L (20°C) | Experimental data |

| logP (Octanol/Water) | 2.35 | Crippen method |

These properties underscore its lipophilicity, making it suitable for non-aqueous reaction media. The low water solubility minimizes environmental persistence, a critical factor in regulatory evaluations .

Reactivity and Chemical Behavior

Nucleophilic Substitution

The thiol group participates in nucleophilic substitutions, particularly with alkyl halides or epoxides. For example, reaction with methyl iodide yields the corresponding sulfide:

This reactivity is exploited in polymer chemistry to functionalize fluorinated monomers.

Oxidation Pathways

Controlled oxidation with hydrogen peroxide produces disulfides, while stronger oxidants like potassium permanganate result in sulfonic acids. The fluorine atoms’ electron-withdrawing effects slow oxidation rates compared to non-fluorinated analogs, allowing selective transformations.

Applications and Industrial Uses

Refrigerants and Cryogenics

The compound’s high volatility and thermal stability make it a candidate for next-generation refrigerants. Its global warming potential (GWP) is lower than traditional hydrofluorocarbons (HFCs), aligning with regulations phasing out substances like HCFC-222 and HCFC-224 .

Pharmaceutical Intermediates

In drug discovery, the thiol group serves as a handle for conjugating fluorinated moieties to bioactive molecules. This enhances drug lipophilicity and metabolic stability, as seen in protease inhibitors under development.

Materials Science

The compound is a precursor for self-assembled monolayers (SAMs) on gold surfaces. These SAMs exhibit exceptional corrosion resistance, valuable in microelectronics and sensor technologies.

Future Perspectives and Research Directions

Ongoing research aims to optimize synthetic routes and explore novel applications, such as fluorinated surfactants or lithium battery electrolytes. Computational studies using density functional theory (DFT) could further elucidate its reaction mechanisms, guiding the design of derivatives with tailored properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume